2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique structure combining a piperidine ring and a pyrazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a 1,2-diamine derivative with a sulfonium salt under basic conditions, leading to the formation of the pyrazolopyrazine core . Another approach involves the cyclization of acyl (bromo)acetylenes with pyrrole rings, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of continuous flow reactions and microwave-assisted synthesis, could be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazolopyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring and exhibit similar biological activities.
Pyrazolopyrazine Derivatives: Compounds such as pyrazinamide and other pyrazolopyrazine derivatives have similar core structures and are used in various medicinal applications.
Uniqueness
2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to its specific combination of a piperidine ring and a pyrazolopyrazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H20N4 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-methyl-5-piperidin-3-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C12H20N4/c1-10-7-12-9-15(5-6-16(12)14-10)11-3-2-4-13-8-11/h7,11,13H,2-6,8-9H2,1H3 |
InChI Key |
RHMZLULGELLHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCN(CC2=C1)C3CCCNC3 |
Origin of Product |
United States |
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